4-Phenyl-2-imidazolidinone

Übersicht

Beschreibung

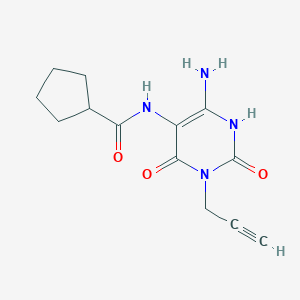

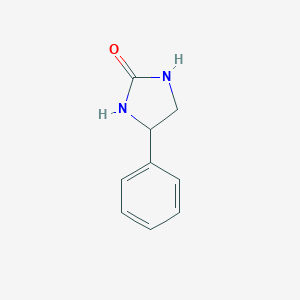

4-Phenyl-2-imidazolidinone is a chemical compound with the molecular formula C9H10N2O . It has a molecular weight of 162.19 g/mol . This compound is also known by other names such as 4-phenylimidazolidin-2-one .

Molecular Structure Analysis

The molecular structure of 4-Phenyl-2-imidazolidinone consists of a phenyl group attached to the 4-position of an imidazolidinone ring . The InChI representation of the molecule is InChI=1S/C9H10N2O/c12-9-10-6-8 (11-9)7-4-2-1-3-5-7/h1-5,8H,6H2, (H2,10,11,12) .

Physical And Chemical Properties Analysis

4-Phenyl-2-imidazolidinone has a molecular weight of 162.19 g/mol and a molecular formula of C9H10N2O . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 162.079312947 g/mol . The topological polar surface area is 41.1 Ų . The heavy atom count is 12 .

Wissenschaftliche Forschungsanwendungen

a. Anticonvulsant Activity: 4-Phenyl-2-imidazolidinone derivatives exhibit anticonvulsant properties. Researchers have explored their efficacy in managing epilepsy and related disorders .

b. Antioxidant Properties: Studies suggest that 4-Phenyl-2-imidazolidinone derivatives possess antioxidant activity. These compounds may play a role in protecting cells from oxidative stress and preventing age-related diseases .

c. Anticancer Potential: Researchers have investigated the anticancer effects of 4-Phenyl-2-imidazolidinone analogs. These compounds may interfere with tumor cell growth and proliferation .

Organic Synthesis

4-Phenyl-2-imidazolidinone serves as a valuable intermediate in organic synthesis. Its applications include:

a. Chiral Auxiliaries: Due to its chiral nature, 4-Phenyl-2-imidazolidinone derivatives are employed as chiral auxiliaries in asymmetric transformations. They facilitate the synthesis of enantiomerically pure compounds .

b. Building Blocks: Researchers use 4-Phenyl-2-imidazolidinone as a building block to construct more complex molecules. Its reactivity allows for diverse functional group manipulations .

Miscellaneous Applications

Beyond the fields mentioned above, 4-Phenyl-2-imidazolidinone has found applications in:

a. Chemical Sensors: Some derivatives exhibit sensitivity to specific analytes, making them suitable for chemical sensing applications .

b. Coordination Chemistry: Researchers have explored the coordination behavior of 4-Phenyl-2-imidazolidinone with metal ions. These complexes may have catalytic or luminescent properties .

For more in-depth details, you can refer to the comprehensive review by Casnati et al. .

Eigenschaften

IUPAC Name |

4-phenylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKIYIBJKBDTBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314119 | |

| Record name | 4-PHENYL-2-IMIDAZOLIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-2-imidazolidinone | |

CAS RN |

27129-49-3 | |

| Record name | 4-Phenyl-2-imidazolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027129493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27129-49-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-PHENYL-2-IMIDAZOLIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYL-2-IMIDAZOLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A598HL2HAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the identification of 4-Phenyl-2-imidazolidinone in cocaine samples important from a forensic toxicology standpoint?

A: 4-Phenyl-2-imidazolidinone is a metabolite of Phenyltetrahydroimidazothiazole (PTHIT), a common adulterant found in cocaine. Misidentifying 4-Phenyl-2-imidazolidinone as Aminorex, another potential PTHIT metabolite with stimulant properties, can have significant legal ramifications. [] This is especially relevant in forensic toxicology where accurate identification of substances is crucial for legal proceedings.

Q2: What analytical challenges are associated with differentiating 4-Phenyl-2-imidazolidinone from Aminorex in biological samples?

A: Distinguishing 4-Phenyl-2-imidazolidinone from Aminorex poses analytical challenges due to their similar structures and properties. Gas chromatography-mass spectrometry (GC-MS) methods, commonly employed for drug analysis, often fail to separate the bis-trimethylsilyl derivatives of these compounds due to co-elution. [] Even with improved separation using techniques like liquid chromatography-time-of-flight mass spectrometry (LC-QTOF), automated library comparison workflows may misinterpret 4-Phenyl-2-imidazolidinone as Aminorex. [] This highlights the need for careful method selection and data interpretation in forensic analysis.

Q3: How can 4-Phenyl-2-imidazolidinone be synthesized through a regiospecific reaction?

A: 4-Phenyl-2-imidazolidinones can be synthesized regiospecifically by reacting 2-aryl-N-sulfonylaziridines with isocyanates in the presence of sodium iodide. [] This reaction proceeds with high selectivity, exclusively yielding the desired 1-N-arylsulfonyl-3-alkyl/aryl-4-phenyl-2-imidazolidinone product. [] This regiospecific approach offers a controlled and efficient route for synthesizing specific 4-Phenyl-2-imidazolidinone derivatives.

Q4: How are chiral Fischer carbene complexes utilized in the asymmetric synthesis of compounds like 4-Phenyl-2-imidazolidinone?

A: Chiral Fischer carbene complexes, particularly those derived from alkoxy or acetoxy Fischer carbene complexes and the chiral auxiliary 1,5-dimethyl-4-phenyl-2-imidazolidinone, serve as versatile reagents in asymmetric synthesis. [] These complexes can be synthesized efficiently and utilized for the preparation of enantiomerically enriched compounds, including derivatives of 4-Phenyl-2-imidazolidinone. This approach offers a valuable tool for synthesizing chiral molecules with potential biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)